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molecular formula C4H3F5O B1581450 3,3,4,4,4-Pentafluorobutan-2-one CAS No. 374-41-4

3,3,4,4,4-Pentafluorobutan-2-one

Cat. No. B1581450
M. Wt: 162.06 g/mol
InChI Key: ZHJANTJICQVKOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03962262

Procedure details

To a stirred suspension of potassium t-butoxide (44.8 g., 0.4 mole) in dry ether (400 ml.) is added ethyl pentafluoropropionate (76.8 g., 0.4 mole) over a period of about 15 minutes. Most of the solid dissolves. A solution of pentafluoroethyl methyl ketone (64.8 g., 0.4 mole) in dry ether (60 ml.) is added slowly, and after stirring the mixture for 2 hours at room temperature, it is allowed to stand overnight. A solution of glacial acetic acid (27.2 ml.) in water (120 ml.) is added with stirring and external cooling (ice-bath). Then a warm solution of copper acetate (56.0 g., 0.23 mole) in water (532 ml.) is added slowly with stirring and cooling. The ether is distilled off, and the copper salt of the product is collected by filtration, washed with water, drained thoroughly, and then washed with petroleum ether. The copper derivative is suspended in ether (200 ml.) and decomposed by treatment with 15% sulphuric acid (450 ml.). The aqueous layer is separated and extracted with more ether (3 × 50 ml.). The combined ethereal extract is dried, first over anhydrous sodium sulphate and then over anhydrous calcium sulphate. Evaporation of the ether gives the product which is purified by fractionational distillation at atmospheric pressure.
Quantity
44.8 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
76.8 g
Type
reactant
Reaction Step Two
Quantity
64.8 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
27.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Four
Name
Quantity
532 mL
Type
solvent
Reaction Step Five
Quantity
56 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[F:7][C:8]([F:18])([F:17])[C:9]([F:16])([F:15])[C:10]([O:12]CC)=O.[CH3:19][C:20]([C:22]([F:28])([F:27])[C:23]([F:26])([F:25])[F:24])=[O:21].C(O)(=O)C>CCOCC.O.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[F:18][C:8]([F:7])([F:17])[C:9]([F:15])([F:16])[C:10](=[O:12])[CH2:19][C:20](=[O:21])[C:22]([F:28])([F:27])[C:23]([F:26])([F:25])[F:24] |f:0.1,7.8.9|

Inputs

Step One
Name
Quantity
44.8 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
400 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
76.8 g
Type
reactant
Smiles
FC(C(C(=O)OCC)(F)F)(F)F
Step Three
Name
Quantity
64.8 g
Type
reactant
Smiles
CC(=O)C(C(F)(F)F)(F)F
Name
Quantity
60 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
Quantity
27.2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
120 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
532 mL
Type
solvent
Smiles
O
Name
Quantity
56 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring the mixture for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
Most of the solid dissolves
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
external cooling (ice-bath)
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
cooling
DISTILLATION
Type
DISTILLATION
Details
The ether is distilled off
FILTRATION
Type
FILTRATION
Details
the copper salt of the product is collected by filtration
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
The aqueous layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with more ether (3 × 50 ml.)
EXTRACTION
Type
EXTRACTION
Details
The combined ethereal extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried, first over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation of the ether
CUSTOM
Type
CUSTOM
Details
gives the product which
DISTILLATION
Type
DISTILLATION
Details
is purified by fractionational distillation at atmospheric pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
FC(C(C(CC(C(C(F)(F)F)(F)F)=O)=O)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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